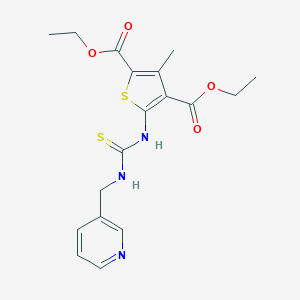![molecular formula C20H25N3O2S2 B274968 ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)
ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in medicinal chemistry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction involving 4-methylpiperazine and a suitable leaving group.
Formation of the Carbothioyl Group: The carbothioyl group can be introduced by reacting the piperazine derivative with carbon disulfide and an alkylating agent.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, aluminum chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate
- Ethyl 5-methyl-2-[(4-ethylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate
- Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety enhances its potential for receptor binding, while the thiophene ring contributes to its electronic properties. This combination makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C20H25N3O2S2 |
|---|---|
分子量 |
403.6 g/mol |
IUPAC名 |
ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H25N3O2S2/c1-4-25-19(24)17-16(15-8-6-5-7-9-15)14(2)27-18(17)21-20(26)23-12-10-22(3)11-13-23/h5-9H,4,10-13H2,1-3H3,(H,21,26) |
InChIキー |
PSZBMABCBLQDMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCN(CC3)C |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-phenyl-6-prop-2-enylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B274907.png)
![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274909.png)
![methyl 2-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274912.png)
![methyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274913.png)
![METHYL 2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B274915.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-](/img/structure/B274917.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)


